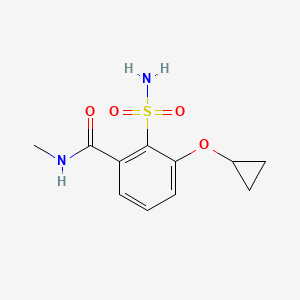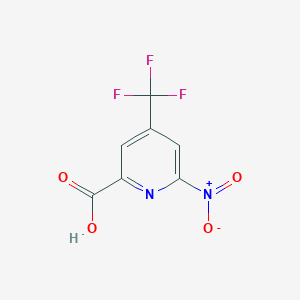
6-Nitro-4-(trifluoromethyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Nitro-4-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a nitro group at the 6th position and a trifluoromethyl group at the 4th position on the picolinic acid ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-4-(trifluoromethyl)picolinic acid typically involves the nitration of 4-(trifluoromethyl)picolinic acid. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
6-Nitro-4-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 6-Amino-4-(trifluoromethyl)picolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
6-Nitro-4-(trifluoromethyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals. It is also used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Nitro-4-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)picolinic acid: Lacks the nitro group, making it less reactive in redox reactions.
6-Nitropicolinic acid: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity.
4-Nitropicolinic acid: Similar nitro group but different position, leading to variations in reactivity and applications.
Uniqueness
6-Nitro-4-(trifluoromethyl)picolinic acid is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H3F3N2O4 |
|---|---|
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
6-nitro-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)3-1-4(6(13)14)11-5(2-3)12(15)16/h1-2H,(H,13,14) |
Clave InChI |
UVPNBNSIQFWCOV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(=O)O)[N+](=O)[O-])C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


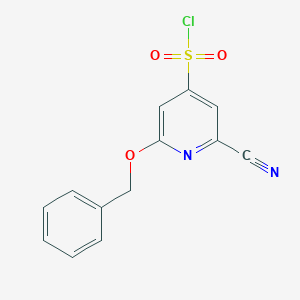
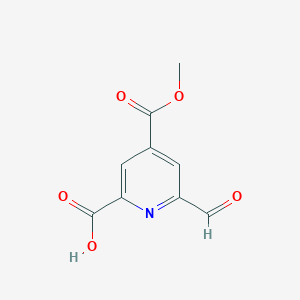
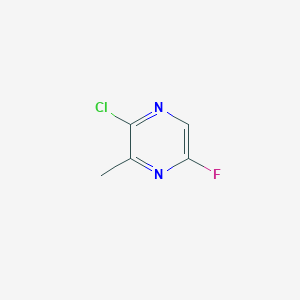

![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)




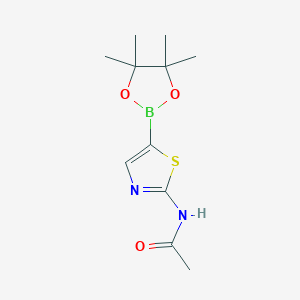


![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
